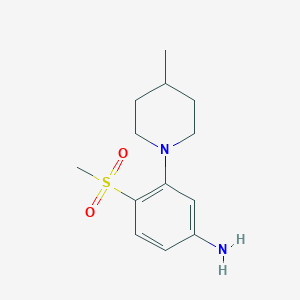

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline

Description

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGFTBUMXAXVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Aromatic Precursors

The methylsulfonyl group is introduced by sulfonylation of an appropriate aromatic precursor, often a phenol or aniline derivative. A common reagent is methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N). The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (0–11 °C) to control reactivity and avoid side reactions.

- Dissolve the aromatic precursor in THF.

- Cool the solution to 0 °C.

- Add NaOH solution to maintain basic conditions.

- Add methanesulfonyl chloride dropwise.

- Stir for 2 hours at 0–11 °C.

- Monitor reaction progress by TLC.

- Work up by extraction and purification to isolate the sulfonylated intermediate.

Nucleophilic Substitution with 4-Methylpiperidine

The 4-methylpiperidin-1-yl group is introduced by nucleophilic substitution on a suitable leaving group-bearing aromatic intermediate, such as a halogenated or sulfonated aromatic compound.

- Use of 4-methylpiperidine as the nucleophile.

- Reflux in an appropriate solvent like THF or ethanol.

- Reaction times can be extended (e.g., 29 hours) to ensure complete substitution.

- pH adjustment and extraction steps follow to isolate the substituted aniline derivative.

Alternative Synthetic Routes

Some literature reports amidation reactions involving amines and acid derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form related compounds structurally similar to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline. These methods may be adapted for the target compound by selecting appropriate acid and amine precursors.

- Flash chromatography using solvent gradients (e.g., 0–5% methanol in dichloromethane).

- Preparative thin-layer chromatography (prep-TLC) with methanol/dichloromethane mixtures.

- Crystallization from suitable solvents to obtain pure solid products.

- The sulfonylation step is highly efficient under mild basic conditions, yielding sulfonylated intermediates in high purity and yield.

- Nucleophilic substitution with 4-methylpiperidine requires prolonged heating to achieve quantitative conversion, indicating moderate reactivity of the aromatic substrate.

- Alternative amidation methods provide routes to structurally related compounds but may require optimization for the target compound.

- The overall synthetic route is robust and scalable, suitable for producing gram-scale quantities for further pharmacological or material studies.

The preparation of this compound involves a strategic sequence of sulfonylation followed by nucleophilic substitution with 4-methylpiperidine. The methods are well-documented in peer-reviewed literature and patent sources, employing standard organic synthesis techniques with reliable yields and purities. The use of controlled reaction conditions and purification protocols ensures the production of high-quality material suitable for research and development applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can undergo various chemical reactions, including:

Oxidation: The methyl group on the piperidine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group on the aniline moiety can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline possesses potential anticancer properties. It has been studied as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting MAP4K1 (HPK1), which is associated with various cancers. The compound's ability to selectively inhibit this kinase could lead to new therapeutic strategies for treating tumors characterized by dysregulated signaling pathways .

Neuroprotective Effects

Studies have demonstrated that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This mechanism is crucial for developing potential treatments aimed at preventing neuronal cell death associated with amyloid toxicity .

Pharmacology

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its interaction with enzymes can modulate biological processes, making it a valuable tool for studying enzyme kinetics and mechanisms . For example, its role as a dual allosteric inhibitor of SHP2 phosphatase has been explored, highlighting its potential in regulating cellular signaling pathways crucial for cell growth and differentiation .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices or used in the development of functionalized surfaces with specific chemical properties. This application is particularly relevant in creating sensors or catalysts that require specific interactions at the molecular level.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an antagonist or agonist at certain receptors, modulating their activity. The piperidine ring and the aniline moiety play crucial roles in binding to the target sites, influencing the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, enabling comparative analysis of their physicochemical and functional properties:

4-(Piperidin-1-ylsulfonyl)aniline (CAS 6336-68-1)

- Structure : Differs in the piperidine substituent (lacks the 4-methyl group) and positions the sulfonyl group at the 4-position of the aniline ring.

- Key Properties : Higher solubility in polar solvents due to the absence of steric hindrance from the methyl group. The unsubstituted piperidine ring may increase basicity compared to the 4-methylpiperidine derivative.

- Applications : Used as a building block in sulfonamide-based drug discovery, particularly for antimicrobial agents .

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

- Structure : Replaces the piperidine ring with a pyridinyloxy group and includes a sulfonyl chloride reactive site.

- Key Properties: The sulfonyl chloride group enhances reactivity for nucleophilic substitution, enabling conjugation with amines or alcohols.

- Applications : Intermediate in synthesizing sulfonamide-linked heterocycles for antiviral or anticancer agents .

4-(Piperidin-4-ylamino)-benzoic acid ethyl ester

- Structure: Features an ethyl ester-linked benzoic acid and a piperidine-4-amino group.

- Key Properties: The ester group improves lipophilicity, favoring blood-brain barrier penetration. The amino group at the piperidine 4-position allows for further functionalization via alkylation or acylation.

- Applications : Explored in central nervous system (CNS) drug candidates targeting neurotransmitter receptors .

Structural and Functional Data Table

Research Findings and Comparative Analysis

- Reactivity : Sulfonyl-containing analogs like 4-(Piperidin-1-ylsulfonyl)aniline exhibit greater stability under acidic conditions than sulfonyl chloride derivatives, which are prone to hydrolysis .

- Biological Activity : Piperidine-substituted sulfonamides demonstrate superior pharmacokinetic profiles over morpholine or pyridine analogs due to balanced lipophilicity and basicity .

Biological Activity

3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, also known by its CAS number 1000018-37-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a sulfonyl aniline moiety. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Target Interactions

This compound is believed to interact with several biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate enzyme activity through competitive inhibition or allosteric modulation.

Biochemical Pathways

The compound likely participates in multiple biochemical pathways, including:

- Oxidative Metabolism : It may influence cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling : The compound can affect pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cell lines. Below is a summary of key findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 27 | Growth inhibition |

| HeLa (Cervical Cancer) | 15 | Cytotoxicity |

| A549 (Lung Cancer) | 30 | Induction of apoptosis |

These results suggest that the compound has potential as an anticancer agent.

In Vivo Studies

In animal models, this compound has shown varying effects depending on dosage:

- Low Doses : Minimal adverse effects; potential for therapeutic use.

- High Doses : Observed toxicity and adverse reactions.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

- Breast Cancer Treatment : A study involving MCF-7 xenografts in mice demonstrated significant tumor reduction when treated with this compound at optimized doses.

- Mechanistic Insights : Research focusing on the molecular interactions revealed that the compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways critical for cancer cell survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it undergoes extensive metabolism via liver enzymes, with a half-life conducive for therapeutic applications. Its distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 4-methylsulfonylaniline with 4-methylpiperidine derivatives under nucleophilic aromatic substitution conditions. Key variables include solvent choice (e.g., DMF or THF), base (e.g., KCO), and temperature (80–120°C). Reaction progress can be monitored via TLC or HPLC. Optimization may involve Design of Experiments (DoE) to evaluate the impact of molar ratios, catalysts, or microwave-assisted synthesis to enhance yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of techniques:

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., sulfonyl and piperidinyl groups). For example, the sulfonyl group typically shows a singlet near δ 3.0 ppm in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .

Q. What experimental protocols are suitable for determining solubility and stability under varying pH conditions?

- Methodology :

- Solubility : Shake-flask method in buffers (pH 1–10) at 25°C, followed by HPLC quantification.

- Stability : Incubate solutions at 37°C over 24–72 hours, monitoring degradation via LC-MS. Adjust pH with acetate (pH 4.6) or phosphate buffers (pH 7.4) to mimic physiological conditions .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Methodology : Crystallization in polar solvents (e.g., ethanol/water) may yield suitable single crystals. Use X-ray diffraction (SHELX or SIR97 ) for structure determination. Challenges like twinning or weak diffraction can be mitigated by:

- Cryocooling : To reduce thermal motion.

- Data Merging : For multi-domain crystals.

- Density Functional Theory (DFT) : To validate molecular geometry if experimental data is ambiguous .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological relevance?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., piperidine methylation or sulfonyl group replacement) to assess pharmacological effects.

- In Vitro Assays : Test binding affinity to target receptors (e.g., GPCRs) using radioligand displacement or fluorescence polarization.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and guide SAR .

Q. How should contradictory data from spectroscopic analyses (e.g., NMR vs. XRD) be resolved?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09).

- Dynamic Effects : Consider conformational flexibility in solution (e.g., piperidine ring puckering) that may differ from solid-state XRD structures.

- Advanced Techniques : Use H-H COSY or NOESY to confirm spatial arrangements .

Q. What strategies are effective in elucidating reaction mechanisms involving this compound in complex systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.